3-(Difluoromethyl)-5-fluoro-pyridine
Description
Properties
IUPAC Name |
3-(difluoromethyl)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-5-1-4(6(8)9)2-10-3-5/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFIQWCTWWRYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296655 | |
| Record name | Pyridine, 3-(difluoromethyl)-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-37-6 | |
| Record name | Pyridine, 3-(difluoromethyl)-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-(difluoromethyl)-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct difluoromethylation of pyridines using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), under elevated temperatures .
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-5-fluoro-pyridine may involve continuous flow processes to enhance efficiency and yield. For example, the use of fluoroform (CHF3) in continuous flow difluoromethylation reactions has been reported to be effective for large-scale synthesis . This method allows for better control over reaction parameters and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-fluoro-pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
Medicinal Chemistry
3-(Difluoromethyl)-5-fluoro-pyridine is extensively utilized in the development of pharmaceuticals. The introduction of fluorine and difluoromethyl groups is a strategic approach to enhance the potency , selectivity , and metabolic stability of drug candidates. Fluorinated compounds often exhibit improved binding affinity to biological targets, which is crucial in drug design and optimization.
Case Study: Drug Development
Research has demonstrated that compounds with difluoromethyl groups can significantly improve the pharmacokinetic profiles of therapeutic agents. For instance, studies involving fluorinated pyridines have shown their potential in targeting diseases such as cancer and neurodegenerative disorders .
Agrochemicals
The compound is also employed in the synthesis of agrochemicals, particularly fungicides and herbicides. The incorporation of the difluoromethyl group enhances the efficacy and environmental stability of these agents .
Case Study: Herbicides
The synthesis of pyridyloxyphenoxy alkanoic acids using this compound has been reported to yield herbicides with superior activity compared to their non-fluorinated counterparts. These compounds are currently undergoing commercialization phases due to their effectiveness against various agricultural pests .
Material Sciences
In material sciences, this compound is used to create advanced materials with unique electronic and optical properties. The fluorine atoms contribute to the overall electronic characteristics, making these materials suitable for applications in electronics and photonics.
Biological Research
The compound serves as a critical building block for synthesizing bioactive molecules and fluorescent probes. Its reactivity with biological targets allows researchers to explore interaction mechanisms that can lead to the development of new therapeutic strategies.
Comparative Data Table
| Application Area | Key Benefits | Example Compounds/Uses |
|---|---|---|
| Medicinal Chemistry | Enhanced potency and metabolic stability | Drug candidates for cancer treatment |
| Agrochemicals | Improved efficacy and environmental stability | Herbicides based on pyridyloxyphenoxy acids |
| Material Sciences | Unique electronic and optical properties | Advanced electronic materials |
| Biological Research | Building blocks for bioactive molecules | Fluorescent probes for imaging applications |
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-fluoro-pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity . Additionally, the fluorine atoms can enhance the lipophilicity and bioavailability of the compound, facilitating its interaction with cellular membranes and proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Type
Table 1: Key Structural Differences Among Pyridine Derivatives
- Electronic Effects: The difluoromethyl group (-CF$2$H) in this compound is less electron-withdrawing than a trifluoromethyl group (-CF$3$) but stronger than a methyl group. This moderates the pyridine ring's electron density, influencing reactivity in nucleophilic substitutions . Fluorine at the 5-position provides additional electron-withdrawing effects, enhancing stability against oxidative metabolism compared to non-fluorinated analogs .
Steric Effects :
Physicochemical Properties
- Lipophilicity (LogP) :
- Metabolic Stability: Fluorine substituents reduce CYP450-mediated metabolism. The 5-fluoro group in this compound enhances stability relative to non-fluorinated analogs like 3-Hydroxy-6-(trifluoromethyl)pyridine, where the -OH group may undergo glucuronidation .
Biological Activity
3-(Difluoromethyl)-5-fluoro-pyridine is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and agrochemicals. Its unique structural features, including the difluoromethyl and fluorine substituents, enhance its biological activity and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine ring substituted at the 3-position with a difluoromethyl group (–CF2H) and at the 5-position with a fluorine atom. This substitution pattern imparts distinct electronic characteristics that influence both its chemical reactivity and biological activity.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Pyridine ring with difluoromethyl and fluorine | Enhanced metabolic stability and bioactivity |
| 3-Fluoropyridine | Single fluorine substituent | Less steric hindrance compared to difluoromethyl |
| 2-Difluoromethylpyridine | Difluoromethyl at the 2-position | Different electronic effects due to position |
| 4-Difluoromethylpyridine | Difluoromethyl at the 4-position | Varying reactivity patterns compared to meta-substituted |
| 3-Trifluoromethylpyridine | Contains a trifluoromethyl group | Greater steric bulk and differing electronic properties |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This compound has been shown to modulate various biochemical pathways, making it a valuable candidate in drug development.
Key Mechanisms:
- Enzyme Inhibition: It acts as an inhibitor for specific enzymes involved in metabolic pathways, such as ornithine decarboxylase (ODC), which is crucial for polyamine synthesis.
- Bioactive Molecule Synthesis: It serves as a building block for synthesizing bioactive molecules and fluorescent probes used in biological research.
Applications in Medicinal Chemistry
Research indicates that this compound has potential applications in various therapeutic areas:
- Cancer Treatment: Fluorinated compounds are often more potent than their non-fluorinated analogs. Studies have shown that the inclusion of fluorine can enhance drug potency by improving binding affinity to target proteins .
- Neurodegenerative Disorders: The compound's unique properties may also be leveraged in developing treatments for neurodegenerative diseases by targeting specific neurotransmitter systems.
Case Studies
-
Antitumor Activity:
A study evaluated the antitumor effects of various fluorinated pyridines, including this compound. Results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent . -
Agrochemical Applications:
Research has demonstrated that this compound can be utilized in synthesizing effective agrochemicals, such as fungicides and herbicides, enhancing their efficacy and environmental stability due to its unique chemical structure .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests rapid absorption and distribution within biological systems. Similar compounds have shown favorable metabolic stability, which is crucial for maintaining therapeutic levels in vivo.
Q & A
Basic Synthesis
Q: What are the most reliable methods for synthesizing 3-(Difluoromethyl)-5-fluoro-pyridine, and what experimental parameters are critical for optimizing yield? A: A three-step synthesis approach is commonly employed for trifluoromethylpyridine derivatives, involving halogenation, fluorination, and functional group transformations. Key steps include:
- Halogenation : Selective halogenation at the 5-position using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled temperatures (0–25°C) .
- Fluorination : Difluoromethylation via metal-mediated cross-coupling (e.g., CuCF₃) to introduce the -CF₂H group at the 3-position, requiring anhydrous conditions and inert atmospheres .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization depends on stoichiometric ratios and reaction time control .
Advanced Synthesis
Q: How can researchers address regioselectivity challenges during functionalization of this compound? A: Regioselectivity is influenced by steric and electronic factors. Methodological strategies include:
- Directed ortho-metalation : Use of directing groups (e.g., -OMe, -CF₃) to guide substitution patterns .
- Protecting-group strategies : Temporary protection of reactive sites (e.g., silylation of hydroxyl groups) to isolate desired positions .
- Computational modeling : DFT calculations to predict reactivity trends and optimize reaction conditions .
Basic Characterization
Q: What analytical techniques are essential for confirming the structure and purity of this compound? A: Key techniques include:
- NMR spectroscopy : ¹⁹F NMR to confirm fluorination patterns and ¹H/¹³C NMR for backbone verification .
- Mass spectrometry (HRMS) : High-resolution MS to validate molecular ion peaks and isotopic distributions .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Characterization
Q: How can structural ambiguities in fluorinated pyridines be resolved when spectroscopic data are inconclusive? A: Advanced methods include:
- X-ray crystallography : Single-crystal analysis to unambiguously determine bond lengths, angles, and substitution patterns .
- Dynamic NMR : Variable-temperature studies to assess conformational flexibility and hydrogen bonding .
- Isotopic labeling : ²H/¹³C-labeled analogs to trace reaction pathways and confirm regiochemistry .
Pharmacological Applications
Q: What pharmacological targets are most relevant for this compound derivatives, and how are these compounds optimized for CNS penetration? A: This scaffold is explored for:
- Neurological targets : Dopamine receptors and serotonin transporters, optimized via logP adjustments (target range: 2–3) and blood-brain barrier permeability assays .
- Enzyme inhibition : Kinase and protease inhibition studies, guided by fluorine’s electron-withdrawing effects to enhance binding affinity .
Fluorine’s Role in Bioactivity
Q: How do fluorine substituents in this compound influence pharmacokinetics and target binding? A: Fluorine impacts:
- Bioavailability : Reduced basicity of adjacent amines enhances solubility and oral absorption .
- Metabolic stability : C-F bonds resist oxidative degradation, prolonging half-life .
- Docking interactions : Fluorine’s electronegativity stabilizes hydrogen bonds and dipole interactions in enzyme active sites .
Data Contradictions
Q: How should researchers reconcile conflicting data on substitution patterns or reaction yields reported in literature? A: Strategies include:
- Reproducibility checks : Replicating experiments under standardized conditions (solvent purity, catalyst batch) .
- Byproduct analysis : LC-MS/MS to identify minor products from competing pathways .
- Meta-analysis : Comparing synthetic routes (e.g., Grignard vs. cross-coupling) to identify yield-limiting steps .
Safety and Handling
Q: What safety protocols are critical when handling intermediates in this compound synthesis? A: Key precautions:
- Ventilation : Use fume hoods for volatile fluorinated intermediates (e.g., CF₃COCl) .
- PPE : N95 masks, nitrile gloves, and chemical-resistant aprons .
- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release .
Materials Science Applications
Q: How is this compound utilized in advanced material design? A: Applications include:
- Liquid crystals : Incorporation into mesogenic cores to tune dielectric anisotropy .
- Polymer additives : Fluorine enhances thermal stability and reduces dielectric constants in electronics .
Biological Interaction Studies
Q: What methodologies are used to study the interaction of this compound with biological targets? A: Techniques include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
